n-Heptyl methylphosphonofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of n-Heptyl methylphosphonofluoridate typically involves the reaction of heptyl alcohol with methylphosphonofluoridic acid. The reaction conditions often require a controlled environment to ensure the proper formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the compound in high purity .
Chemical Reactions Analysis
n-Heptyl methylphosphonofluoridate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, resulting in the formation of heptyl alcohol and methylphosphonic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that it can undergo such reactions under appropriate conditions.
Scientific Research Applications
n-Heptyl methylphosphonofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology and Medicine:
Industry: The compound may be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of n-Heptyl methylphosphonofluoridate involves its interaction with specific molecular targets, although detailed pathways are not extensively studied. It is likely that the compound exerts its effects through the inhibition of certain enzymes or by interacting with cellular components, leading to various biochemical outcomes .
Comparison with Similar Compounds
n-Heptyl methylphosphonofluoridate can be compared with other similar organophosphorus compounds such as:
n-Hexyl methylphosphonofluoridate: Similar in structure but with a shorter alkyl chain.
n-Octyl methylphosphonofluoridate: Similar in structure but with a longer alkyl chain.
Methylphosphonic acid derivatives: Compounds with different ester groups attached to the phosphonic acid moiety.
These comparisons highlight the unique properties of this compound, particularly its specific alkyl chain length, which can influence its reactivity and applications.
Properties
CAS No. |
162085-82-7 |
---|---|
Molecular Formula |
C8H18FO2P |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-[fluoro(methyl)phosphoryl]oxyheptane |
InChI |
InChI=1S/C8H18FO2P/c1-3-4-5-6-7-8-11-12(2,9)10/h3-8H2,1-2H3 |
InChI Key |
CVKLOBCYWQJDHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOP(=O)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.